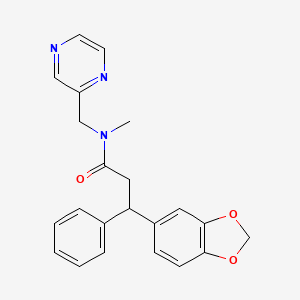
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide, also known as BPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPMP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have significant inhibitory effects on various enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. This compound has also been shown to have potential as an anticancer agent, as it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes, such as monoamine oxidase A and B. This inhibition leads to an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which may have implications for the treatment of various neurological disorders, such as depression and Parkinson's disease. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have implications for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory disorders.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, it has been extensively studied, which means that there is a wealth of information available on its mechanism of action and biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which means that it may affect other enzymes or signaling pathways in addition to its intended target. Additionally, this compound may not be suitable for use in certain experiments, such as those involving live animals, due to its potential toxicity.
将来の方向性
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inducing cell cycle arrest and apoptosis in cancer cells. Another direction is to investigate its potential as an anti-inflammatory agent, as it has shown potential in inhibiting the production of pro-inflammatory cytokines. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成法
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenylpropan-1-amine with 2-pyrazinecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure this compound.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-25(14-18-13-23-9-10-24-18)22(26)12-19(16-5-3-2-4-6-16)17-7-8-20-21(11-17)28-15-27-20/h2-11,13,19H,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGNDNZGXYIHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6029077.png)
![6-(1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6029085.png)

![ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6029096.png)
![4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6029125.png)
![6-methyl-2-[(3-methylbutyl)thio]-5-(2-methyl-2-propen-1-yl)-4-pyrimidinol](/img/structure/B6029133.png)
![(5-fluoro-2-methoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6029139.png)
![2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B6029150.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)

![3-methyl-4-(2-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029176.png)
![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029192.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6029200.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)